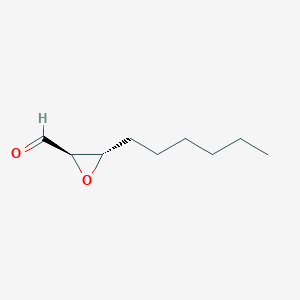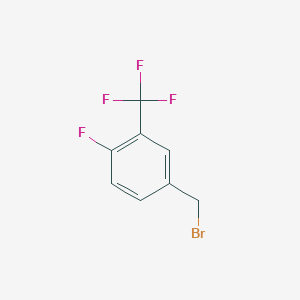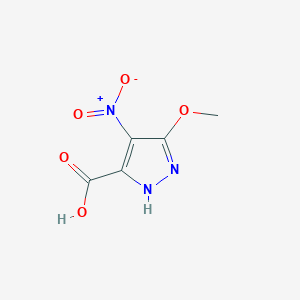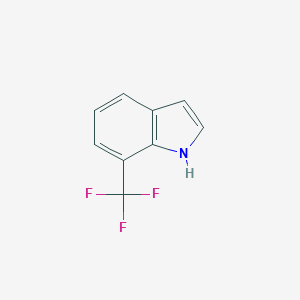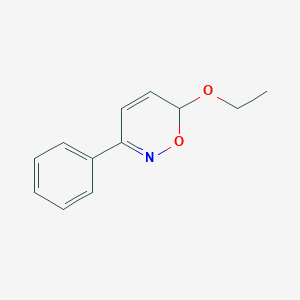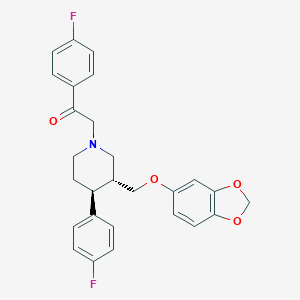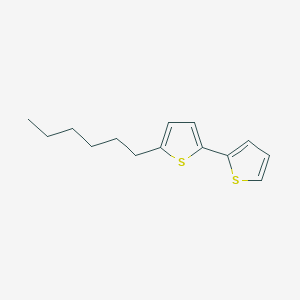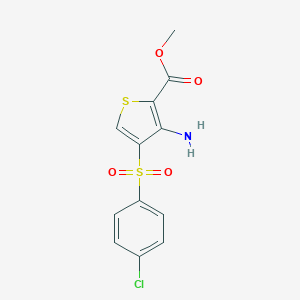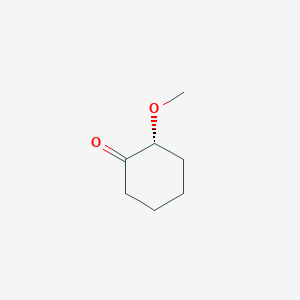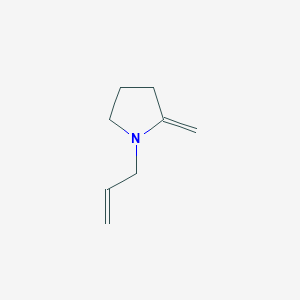
1-Allyl-2-methylenepyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-methylenepyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives and is commonly known as AMP. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-Allyl-2-methylenepyrrolidine involves its interaction with the sigma-1 receptor. This interaction has been shown to modulate a variety of cellular processes including calcium signaling, protein phosphorylation, and neurotransmitter release. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
1-Allyl-2-methylenepyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of a variety of enzymes including protein kinase C, nitric oxide synthase, and acetylcholinesterase. Additionally, 1-Allyl-2-methylenepyrrolidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. Additionally, this compound has been shown to have a high degree of selectivity for the sigma-1 receptor over other receptors, which may reduce the potential for off-target effects. However, one limitation of using 1-Allyl-2-methylenepyrrolidine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a variety of future directions for the study of 1-Allyl-2-methylenepyrrolidine. One potential direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, the biochemical and physiological effects of 1-Allyl-2-methylenepyrrolidine on other cellular processes and systems should be further explored to gain a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
1-Allyl-2-methylenepyrrolidine can be synthesized using a variety of methods. One common method involves the reaction of 2-methylpyrrolidine with allyl bromide in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-methylpyrrolidine with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Both of these methods result in the formation of 1-Allyl-2-methylenepyrrolidine as a colorless liquid.
Applications De Recherche Scientifique
1-Allyl-2-methylenepyrrolidine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes including cell survival, neuroprotection, and neurotransmitter release. As a result, 1-Allyl-2-methylenepyrrolidine has been studied for its potential use in the treatment of a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
184288-52-6 |
|---|---|
Nom du produit |
1-Allyl-2-methylenepyrrolidine |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2-methylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-6-9-7-4-5-8(9)2/h3H,1-2,4-7H2 |
Clé InChI |
RORBREJAJBEKRG-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCC1=C |
SMILES canonique |
C=CCN1CCCC1=C |
Synonymes |
Pyrrolidine, 2-methylene-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



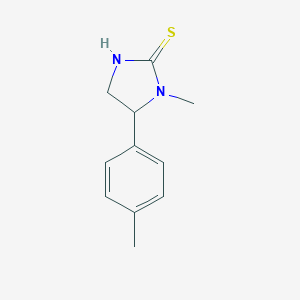
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
